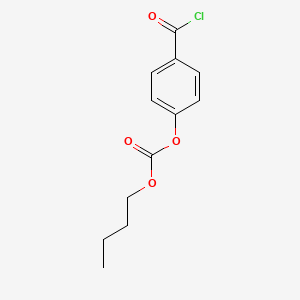

Butyl 4-(chlorocarbonyl)phenyl carbonate

Descripción

Butyl 4-(chlorocarbonyl)phenyl carbonate is an organochlorine compound characterized by a phenyl group substituted with a chlorocarbonyl moiety and a butyl carbonate ester. This structure confers unique reactivity and functional properties, particularly in polymer stabilization and organic synthesis. The chlorocarbonyl group acts as an electrophilic site, enabling reactions with nucleophiles such as amines or hydrazides, while the carbonate ester contributes to thermal stability and solubility in organic matrices . Its applications span industrial stabilizers for polyvinyl chloride (PVC) and intermediates in synthesizing heterocyclic compounds like pyridones and oxazinones .

Propiedades

Número CAS |

57373-84-9 |

|---|---|

Fórmula molecular |

C12H13ClO4 |

Peso molecular |

256.68 g/mol |

Nombre IUPAC |

butyl (4-carbonochloridoylphenyl) carbonate |

InChI |

InChI=1S/C12H13ClO4/c1-2-3-8-16-12(15)17-10-6-4-9(5-7-10)11(13)14/h4-7H,2-3,8H2,1H3 |

Clave InChI |

KNRUQZWLMPJTDE-UHFFFAOYSA-N |

SMILES canónico |

CCCCOC(=O)OC1=CC=C(C=C1)C(=O)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Thermal Stabilizing Efficiency in PVC

Butyl 4-(chlorocarbonyl)phenyl carbonate derivatives exhibit superior thermal stabilization compared to traditional industrial stabilizers. Key data from accelerated aging tests are summarized below:

| Stabilizer | Thermal Stability (Ts, min) | Dehydrochlorination Rate (HCl/hr) |

|---|---|---|

| Butyl 4-(chlorocarbonyl)phenyl carbonate derivative | 120 | 0.08 |

| Dibasic lead carbonate | 85 | 0.15 |

| Cadmium-barium-zinc stearate | 70 | 0.20 |

| n-Octyltin mercaptide | 95 | 0.12 |

Key Findings :

- Derivatives of Butyl 4-(chlorocarbonyl)phenyl carbonate outperform lead-, cadmium-, and tin-based stabilizers, achieving ~40% longer Ts and ~50% lower dehydrochlorination rates .

- Electron-donating substituents on the aromatic ring (e.g., methoxy or methyl groups) further enhance stabilization by reducing oxidative degradation pathways .

Reaction with 1,3-Dinucleophiles

- Butyl 4-(chlorocarbonyl)phenyl carbonate : Reacts with Schiff bases and benzamides in boiling toluene/xylene to form 4-hydroxy-3,6-disubstituted-2(1H)-pyridones in >85% yield .

- Simple chlorocarbonyl ketenes : Require harsher conditions (e.g., high-pressure reactors) and exhibit lower regioselectivity due to competing side reactions .

Isomerization Behavior

- Derivatives of Butyl 4-(chlorocarbonyl)phenyl carbonate form single cis-isomers during cyclization, as confirmed by $ ^1H $- and $ ^{13}C $-NMR .

- Non-substituted chlorocarbonyl analogs produce mixtures of cis/trans isomers, complicating purification .

Synergistic Effects with Industrial Stabilizers

Mixing Butyl 4-(chlorocarbonyl)phenyl carbonate derivatives with reference stabilizers enhances performance:

| Stabilizer Combination (Weight Ratio) | Synergistic Efficiency Increase (%) |

|---|---|

| Derivative : Dibasic lead carbonate (1:1) | 35% |

| Derivative : n-Octyltin mercaptide (1:1) | 28% |

- Maximum synergy occurs at 1:1 weight ratios , attributed to complementary radical-scavenging and HCl-neutralization mechanisms .

Color Stability in Degraded Polymers

Butyl 4-(chlorocarbonyl)phenyl carbonate derivatives impart superior color retention compared to conventional stabilizers:

- After 60 minutes at 180°C, PVC samples stabilized with derivatives retain <10% yellowness index (YI) , whereas cadmium-based stabilizers exceed 35% YI .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.